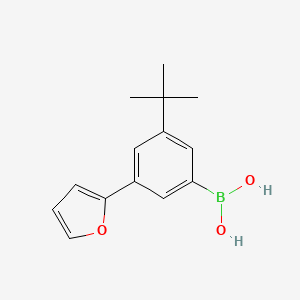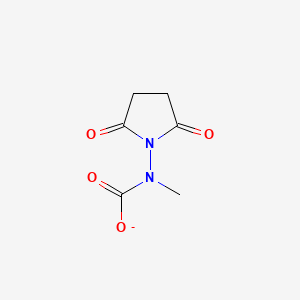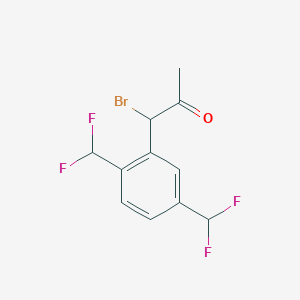
1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of difluoromethyl groups and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,5-bis(difluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- Alcohols
- Carboxylic acids
Aplicaciones Científicas De Investigación
1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased thermal stability or hydrophobicity.
Biological Studies: Researchers use this compound to study the effects of fluorinated groups on biological activity and molecular interactions.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of difluoromethyl groups enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The bromine atom can participate in electrophilic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure but with trifluoromethyl groups, leading to different chemical and biological properties.
1-(2,5-Difluorophenyl)-1-bromopropan-2-one: Lacks the additional fluorine atoms, resulting in reduced potency and selectivity.
1-(2,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one: Chlorine atom instead of bromine, affecting reactivity and interaction with molecular targets.
Uniqueness: 1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one stands out due to its specific combination of difluoromethyl groups and a bromopropanone moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H9BrF4O |
|---|---|
Peso molecular |
313.09 g/mol |
Nombre IUPAC |
1-[2,5-bis(difluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(17)9(12)8-4-6(10(13)14)2-3-7(8)11(15)16/h2-4,9-11H,1H3 |
Clave InChI |
GYYXMGLWTPBVFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


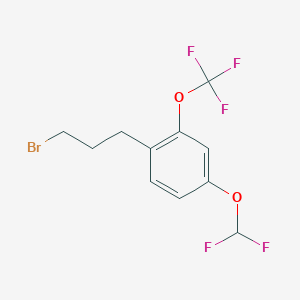
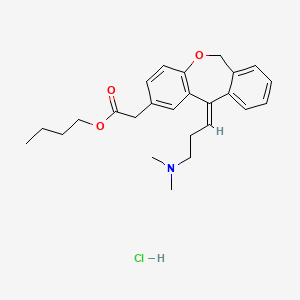


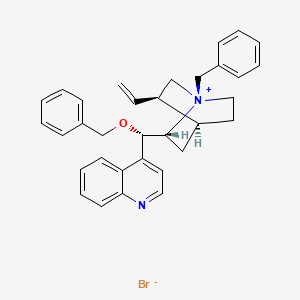
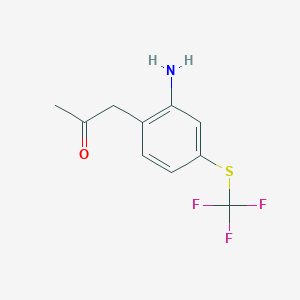
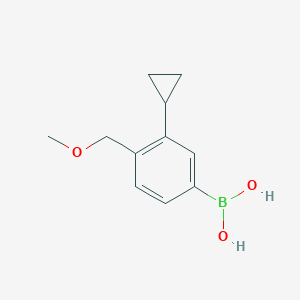
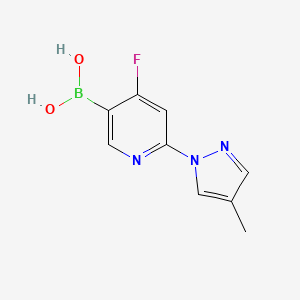
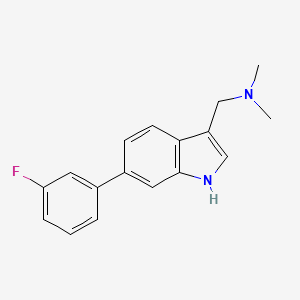

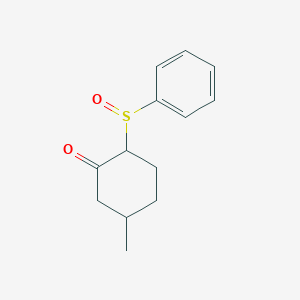
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
